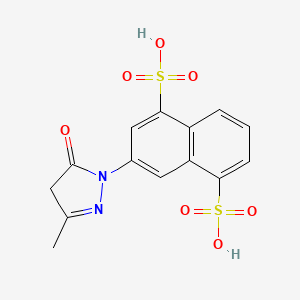

1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-

Descripción

1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- (CAS: 5557-16-4) is a sulfonated aromatic compound featuring a naphthalene backbone substituted with two sulfonic acid groups at the 1,5-positions and a 4,5-dihydro-3-methyl-5-oxopyrazole moiety at the 3-position. Its molecular formula is $ \text{C}{22}\text{H}{20}\text{N}4\text{O}{12}\text{S}3 $, with an exact molecular weight of 675.99 g/mol .

Propiedades

IUPAC Name |

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O7S2/c1-8-5-14(17)16(15-8)9-6-11-10(13(7-9)25(21,22)23)3-2-4-12(11)24(18,19)20/h2-4,6-7H,5H2,1H3,(H,18,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBIDERWCKMIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064486 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6838-01-3 | |

| Record name | 3-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6838-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006838013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-Methyl-5-oxo-2H-pyrazol-1(5H)-yl)naphthalene-1,5-disulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FRN2CNP5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,5-naphthalenedisulfonic acid . This intermediate is then reacted with 3-methyl-5-oxo-1H-pyrazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to optimize production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.

Aplicaciones Científicas De Investigación

1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic applications, particularly in drug development and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrazole ring may also interact with various biological targets, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid

- Structure : Features a benzenesulfonic acid core with chlorine substituents and a pyrazole ring.

- Key Differences: Replaces the naphthalene disulfonic acid core with a monosulfonated benzene ring. Chlorine atoms enhance lipophilicity, reducing aqueous solubility compared to the target compound. Lacks the azo group, limiting its utility in dye applications .

- Applications : Primarily used in agrochemicals due to its halogenated structure .

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid (CAS: 119-17-5)

- Structure: A monosulfonated benzene derivative with a pyrazole substituent.

- Lower molecular weight (exact mass: ~314.3 g/mol) compared to the target compound (675.99 g/mol). Reduced chelating capacity due to fewer sulfonic acid groups .

- Applications : Intermediate in pharmaceutical synthesis and small-molecule catalysis .

3-[[4,5-Dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulfonic Acid

1,5-Naphthalenedisulfonic Acid (Armstrong Acid)

- Structure : Parent compound lacking the pyrazole and azo groups.

- Key Differences :

- Simpler structure with only two sulfonic acid groups.

- Lower molecular complexity reduces functionality in binding or catalysis.

- Applications : Industrial dye production, water treatment (chelating agent), and analytical chemistry .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Solubility and Reactivity: The target compound’s three sulfonic acid groups confer exceptional solubility in aqueous media, outperforming monosulfonated analogs like the benzene-based derivatives .

- Dye Applications : Compounds with azo groups (e.g., target compound and derivative) show strong absorbance in visible light due to conjugated π-systems, making them ideal for textile dyes .

- Environmental Stability : The parent 1,5-naphthalenedisulfonic acid undergoes oxidative degradation under UV/H$2$O$2$, but the pyrazole and azo groups in the target compound may alter degradation pathways, warranting further study .

- Biological Relevance : Pyrazole derivatives in exhibit bioactivity, but the target compound’s sulfonic acid groups likely limit membrane permeability, reducing direct pharmacological utility .

Actividad Biológica

1,5-Naphthalenedisulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- (CAS Number: 81282) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, efficacy in specific applications, and relevant research findings.

Chemical Structure

The chemical structure of 1,5-naphthalenedisulfonic acid derivative features a naphthalene backbone with two sulfonic acid groups and a pyrazole moiety. The molecular formula is , which contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds containing naphthalene and sulfonic acid groups exhibit antimicrobial properties. A study demonstrated that derivatives of naphthalenedisulfonic acids were effective against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of 1,5-naphthalenedisulfonic acid derivatives has been evaluated through various assays. These compounds showed significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. The presence of the pyrazole ring enhances this activity due to its ability to stabilize free radicals .

Applications in Drug Development

1,5-Naphthalenedisulfonic acid has been explored as a building block for synthesizing new drugs. It serves as a precursor for sulfonated polyphenylenes with high ion-exchange capacities (IEC), which are utilized in proton-conducting membranes for fuel cells. These membranes exhibit high conductivity (up to 138 mS/cm) and stability under operational conditions .

Case Study 1: Synthesis of Proton-Conducting Membranes

A notable study involved the synthesis of proton-conducting membranes using 1,5-naphthalenedisulfonic acid as a key component. The membranes demonstrated excellent ion-exchange capacity and proton conductivity. The study highlighted the importance of optimizing cross-linking conditions to enhance membrane performance while maintaining structural integrity .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of 1,5-naphthalenedisulfonic acid were tested against pathogenic bacteria. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports the potential use of these derivatives in treating infections caused by resistant strains .

Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 1,5-naphthalenedisulfonic acid derivatives containing pyrazolone moieties?

Methodological Answer: A common approach involves refluxing precursor compounds (e.g., 4-aroyl-3-sulfonylpyrroles) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by alkaline workup, solvent extraction, and recrystallization from methanol . Key parameters include reaction time, temperature, and solvent choice. For example, xylene’s high boiling point facilitates prolonged reflux, ensuring complete cyclization. Purification via recrystallization improves yield and purity, but solvent selection must balance solubility and polarity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- FTIR to identify sulfonic acid (-SO₃H) and carbonyl (C=O) groups.

- ¹H/¹³C NMR to confirm substitution patterns on the naphthalene and pyrazolone rings.

- Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving sulfonate groups) .

- UV-Vis spectroscopy evaluates conjugation effects between the naphthalene backbone and pyrazolone moieties, critical for applications in photochemistry .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. For example:

- Reaction path searches identify energetically favorable intermediates, reducing trial-and-error experimentation.

- Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS) to predict optimal solvents for reflux or recrystallization .

- Machine learning algorithms trained on existing synthesis data (e.g., reaction time, yield) can recommend conditions for novel derivatives. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- Comparative analysis : Cross-reference NMR/IR data with structurally characterized analogs (e.g., methyl-substituted pyrazolones in ).

- Isotopic labeling : Introduce deuterium or ¹³C labels to trace ambiguous signals.

- Dynamic NMR experiments (variable-temperature or 2D-COSY) resolve overlapping peaks caused by conformational flexibility in the pyrazolone ring .

- Crystallographic validation : Single-crystal structures provide definitive assignments for disputed functional groups .

Q. How do substituents on the pyrazolone ring influence the compound’s reactivity and stability?

Methodological Answer:

- Electron-withdrawing groups (e.g., -SO₃H) stabilize the pyrazolone ring via resonance but may reduce nucleophilicity at the 4-position.

- Steric effects : Bulky substituents (e.g., methyl groups at the 3-position) hinder π-π stacking, altering solubility and aggregation behavior .

- Experimental validation : Synthesize derivatives with controlled substitutions (e.g., -CH₃, -NO₂) and compare reaction kinetics (e.g., azo-coupling rates) via stopped-flow spectroscopy .

Experimental Design and Optimization

Q. How to design experiments for optimizing reaction yield while minimizing byproducts?

Methodological Answer:

- Factorial design : Vary factors (temperature, stoichiometry, solvent polarity) systematically to identify interactions. For example, a 2³ factorial design can optimize chloranil concentration, reflux time, and solvent type .

- Response surface methodology (RSM) models nonlinear relationships between variables and yield.

- In-line analytics (e.g., HPLC-MS) monitor reaction progress in real time, enabling rapid adjustments .

Q. What reactor configurations are suitable for scaling up synthesis?

Methodological Answer:

- Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).

- Membrane reactors separate byproducts (e.g., chloranil reduction products) during reflux, enhancing purity .

- Microreactors enable high-throughput screening of derivatives with minimal reagent use .

Functional Analysis and Applications

Q. How can researchers assess the potential of this compound in catalytic or photochemical applications?

Methodological Answer:

- Electrochemical studies : Cyclic voltammetry evaluates redox activity of the pyrazolone ring.

- Photocatalysis assays : Test degradation of model pollutants (e.g., methylene blue) under UV/visible light to quantify photocatalytic efficiency .

- Theoretical calculations : TD-DFT predicts excited-state behavior and charge-transfer properties .

Q. What methods validate the stability of sulfonic acid groups under varying pH conditions?

Methodological Answer:

- pH-dependent stability tests : Incubate the compound in buffers (pH 1–13) and monitor decomposition via UV-Vis or ion chromatography.

- Thermogravimetric analysis (TGA) assesses thermal stability of sulfonate groups.

- X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation state changes after exposure to acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.